Propyl Chloroformate: A Comprehensive Technical Guide
Propyl Chloroformate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl chloroformate (PCF), with the CAS number 109-61-5, is a significant chemical intermediate in organic synthesis and a versatile derivatizing agent in analytical chemistry.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of propyl chloroformate, detailed experimental protocols for its synthesis and key reactions, and essential safety information. The data presented is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Physical and Chemical Properties
Propyl chloroformate is a colorless to light yellow liquid with a pungent odor.[2][3][4] It is a reactive compound that should be handled with appropriate safety precautions.
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of propyl chloroformate for easy reference and comparison.
Table 1: General and Physical Properties of Propyl Chloroformate
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO₂ | [3] |
| Molecular Weight | 122.55 g/mol | [3] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Pungent | [1][3] |
| Density | 1.09 g/cm³ at 20 °C | [5] |
| 1.09 g/mL at 25 °C | [4][6] | |
| Boiling Point | 112 °C at 101 kPa | [5] |
| 105-106 °C (lit.) | [4][6] | |
| 237 to 241 °F at 760 mmHg | [7] | |
| Melting Point | -61 °C | [5] |
| Flash Point | 10 °C (50 °F) | [3] |
| 26 °C (closed cup) | [5] | |
| Vapor Pressure | 20.0 mmHg | [1] |
| 0.87 psi (20 °C) | [6] | |
| Vapor Density | 4.2 (relative to air) | [7] |
| Refractive Index | 1.4045 at 20 °C | [1] |
| n20/D 1.404 (lit.) | [6] | |
| Viscosity | 0.80 cP at 20 °C | [1] |
Table 2: Solubility of Propyl Chloroformate
| Solvent | Solubility | Source(s) |
| Water | Insoluble, reacts | [1][3] |
| Benzene | Miscible | [1][4] |
| Chloroform | Miscible | [1] |
| Ether | Miscible | [1][4] |
| Acetone | Soluble | [5] |
| Toluene | Soluble | [5] |
| Tetrahydrofuran (THF) | Soluble | [5] |
Table 3: Stability and Reactivity of Propyl Chloroformate
| Parameter | Description | Source(s) |
| Stability | Unstable, decomposes spontaneously to form hydrochloric acid and other products. Avoid moist air. | [4][7] |
| Reactivity with Water | Reacts with water (hydrolysis) to yield hydrochloric acid, propanol (B110389), and carbon dioxide. | [5][7] |
| Reactivity with Amines | Reacts with amines to yield n-propyl carbamates. | [5] |
| Reactivity with Alcohols | Reacts with alcohols to yield n-propyl carbonates. | [5] |
| Hazardous Decomposition Products | When heated to decomposition, it emits toxic fumes of chlorine-containing compounds, including hydrogen chloride gas and phosgene (B1210022). | [7][8] |
| Incompatible Materials | Strong bases, alcohols, amines, oxidizing agents, and some metals that catalyze decomposition. | [8][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving propyl chloroformate.
Synthesis of Propyl Chloroformate
Propyl chloroformate is typically synthesized by the reaction of n-propyl alcohol with phosgene.[2][3]
Experimental Workflow: Synthesis of Propyl Chloroformate
Caption: Workflow for the synthesis of propyl chloroformate.
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a gas inlet tube is set up in a fume hood.
-
Phosgene Introduction: A solution of phosgene in an inert solvent (e.g., toluene) is introduced into the reaction flask, or phosgene gas is bubbled through the solvent at a controlled rate. The flask is cooled in an ice-salt bath to maintain a low temperature.
-
Addition of n-Propanol: n-Propyl alcohol is added dropwise from the dropping funnel to the stirred phosgene solution. The temperature of the reaction mixture should be carefully controlled and maintained at a low temperature (e.g., 0-5 °C) to minimize side reactions.
-
Reaction: After the addition of n-propanol is complete, the reaction mixture is stirred for several hours at a controlled temperature to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride.
-
Purification: The resulting crude propyl chloroformate is purified by fractional distillation under reduced pressure to obtain the pure product.
Derivatization of Amino Acids for GC-MS Analysis
Propyl chloroformate is widely used as a derivatizing agent for the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS).[3] The derivatization reaction converts the polar amino acids into more volatile and thermally stable derivatives.
Signaling Pathway: Derivatization of an Amino Acid with Propyl Chloroformate
Caption: Reaction of an amino acid with propyl chloroformate.
Methodology:
-
Sample Preparation: An aqueous sample containing amino acids is placed in a reaction vial.
-
Reagent Addition: A solution of propanol and pyridine is added to the sample, followed by the addition of propyl chloroformate.
-
Derivatization Reaction: The mixture is vortexed or shaken vigorously to ensure thorough mixing and allowed to react at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes).
-
Extraction: The derivatized amino acids are extracted into an organic solvent (e.g., hexane (B92381) or chloroform).
-
Analysis: The organic layer containing the derivatives is collected and injected into the GC-MS for analysis.
Determination of Physical Properties
Standardized methods are used to determine the physical properties of liquid chemicals like propyl chloroformate.
Experimental Workflow: Determination of Boiling Point
Caption: General workflow for determining the boiling point.
Methodology for Boiling Point Determination (based on ASTM D1078):
-
A specified volume of propyl chloroformate is placed in a distillation flask.
-
The flask is heated, and the temperature is monitored with a calibrated thermometer.
-
The temperature at which the liquid actively boils and the vapor condenses and is collected in the receiving flask is recorded as the boiling point. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure if necessary.
Methodology for Density Determination (based on ASTM D4052):
-
A digital density meter is calibrated using a certified reference standard.
-
A small sample of propyl chloroformate is injected into the instrument's oscillating U-tube.
-
The instrument measures the oscillation period of the tube containing the sample and calculates the density. The measurement is typically performed at a controlled temperature.
Safety and Handling
Propyl chloroformate is a hazardous chemical and requires strict safety protocols.
-
Hazards: It is highly flammable, toxic if inhaled or swallowed, and causes severe skin burns and eye damage.[11] It is also corrosive.[7]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[9]
Key Chemical Reactions
Propyl chloroformate is a reactive acyl chloride and participates in several important chemical reactions.
Reaction with Amines to Form Carbamates
Propyl chloroformate reacts readily with primary and secondary amines to form N-propyl carbamates. This reaction is fundamental in the synthesis of various pharmaceuticals and agrochemicals.[5]
Logical Relationship: Carbamate Formation
References
- 1. store.astm.org [store.astm.org]
- 2. intertekinform.com [intertekinform.com]
- 3. laballey.com [laballey.com]
- 4. uml.edu [uml.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. m.youtube.com [m.youtube.com]
- 8. trl.com [trl.com]
- 9. matestlabs.com [matestlabs.com]
- 10. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]
- 11. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
